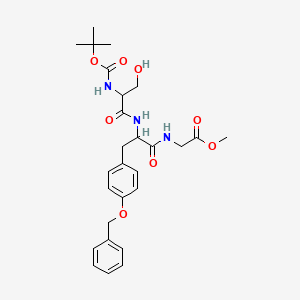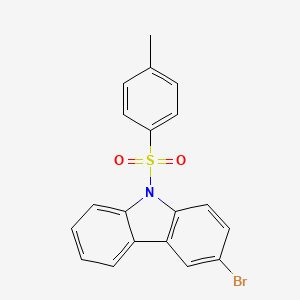
1,2,3,4-Tetrahydrophenanthrene-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydrophenanthrene-9-carboxylic acid is a chemical compound with the molecular formula C15H14O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon
Métodos De Preparación
The synthesis of 1,2,3,4-Tetrahydrophenanthrene-9-carboxylic acid typically involves the hydrogenation of phenanthrene derivatives. One common method is the catalytic hydrogenation of phenanthrene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
Phenanthrene+2H2→1,2,3,4-Tetrahydrophenanthrene
Subsequently, the carboxylation of 1,2,3,4-Tetrahydrophenanthrene can be achieved using carbon dioxide (CO2) in the presence of a base such as sodium hydroxide (NaOH) to form this compound.
Análisis De Reacciones Químicas
1,2,3,4-Tetrahydrophenanthrene-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydrophenanthrene-9-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active compounds.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydrophenanthrene-9-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydrophenanthrene-9-carboxylic acid can be compared with other similar compounds such as:
1-Keto-1,2,3,4-tetrahydrophenanthrene: This compound is a synthetic steroid-like compound with reported estrogenic activity.
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: Another similar compound used in various chemical applications.
The uniqueness of this compound lies in its specific structure and the potential for diverse applications in different fields of research.
Propiedades
Número CAS |
5441-07-6 |
|---|---|
Fórmula molecular |
C15H14O2 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
1,2,3,4-tetrahydrophenanthrene-9-carboxylic acid |
InChI |
InChI=1S/C15H14O2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h3-4,7-9H,1-2,5-6H2,(H,16,17) |
Clave InChI |
GWLABGLYXTZVSE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=C(C3=CC=CC=C23)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


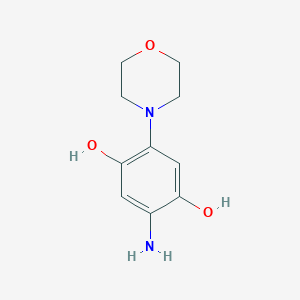
![N'-[1-(2-Quinolinyl)ethyl]-1-pyrrolidinecarbothiohydrazide](/img/structure/B14008464.png)
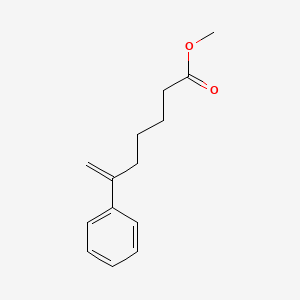
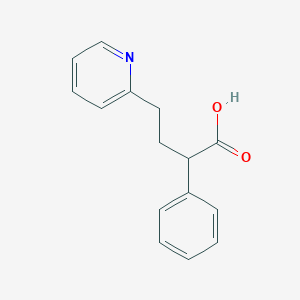
![8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B14008489.png)

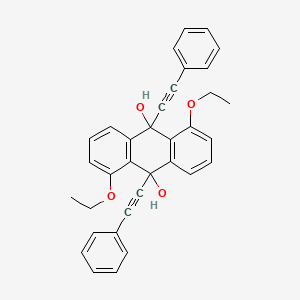
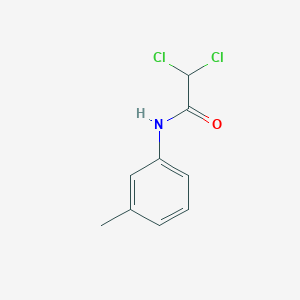
![N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide](/img/structure/B14008503.png)
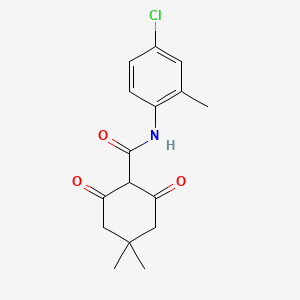

![Nickelate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-](/img/structure/B14008531.png)
